N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide
Description
N-{[4-(Furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide is a diamide derivative featuring a furan-substituted phenylmethyl group and a phenylethyl moiety linked via an ethanediamide backbone. The furan ring contributes π-electron density, which may influence binding interactions or material properties, while the ethanediamide linker provides rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
N'-[[4-(furan-3-yl)phenyl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(22-12-10-16-4-2-1-3-5-16)21(25)23-14-17-6-8-18(9-7-17)19-11-13-26-15-19/h1-9,11,13,15H,10,12,14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBBNVHGYRRXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its structural features that may influence biological activity:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of furan-containing compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
- Neuropharmacology : The phenylethylamine structure is known for its psychoactive properties. Research indicates that modifications to this scaffold can lead to compounds with enhanced neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Research has been conducted to evaluate the biological activities of N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide:
- In Vitro Studies : In vitro assays have demonstrated that this compound can modulate enzyme activities associated with cancer progression and inflammation. For example, it may inhibit specific kinases involved in cell signaling pathways critical for tumor growth .
- In Vivo Studies : Animal models are being used to assess the pharmacokinetics and therapeutic efficacy of the compound. Early results indicate favorable absorption and distribution profiles, suggesting potential for further development into therapeutic agents .
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions. Techniques such as:
- Coupling Reactions : Utilizing amine coupling strategies allows for the efficient formation of the amide bond, crucial for its biological activity.
- Functional Group Modifications : The ability to modify functional groups within the compound's structure can lead to derivatives with varied biological profiles, enhancing its utility in drug design .
Case Study 1: Anticancer Screening
A study conducted on furan derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Neuroprotective Effects
Research published in a pharmacological journal highlighted the neuroprotective effects of phenylethylamine derivatives. The study found that certain modifications led to enhanced protective effects against oxidative stress in neuronal cells, suggesting potential applications in treating Alzheimer's disease.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | |
| Furan Derivative A | Anticancer | 10 | |
| Phenylethylamine Derivative B | Neuroprotective | 20 |
Table 2: Synthesis Pathways
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | Furan reaction with phenylacetaldehyde | Intermediate A |
| 2 | Coupling with ethylenediamine | This compound |
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan Moieties
N-Phenyl-2-furohydroxamic acid (Compound 11, ) :
This hydroxamic acid derivative contains a furan ring linked to a phenyl group via a hydroxamate functional group. Unlike the target diamide, its hydroxamate group confers metal-chelating properties, often exploited in antioxidant or enzyme-inhibitory applications . The absence of a hydroxamate group in the target compound may reduce its metal-binding capacity but enhance metabolic stability due to the ethanediamide’s hydrolytic resistance.- 3-Chloro-N-phenyl-phthalimide (): Though lacking a furan group, this phthalimide derivative shares a phenyl-amide scaffold. It is used as a monomer in polyimide synthesis due to its thermal stability and planar structure.
Functional Group Comparisons
Hydroxamic Acids (Compounds 6–10, ) :
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) exhibit antioxidant activity via radical scavenging (e.g., DPPH assay). The target compound’s ethanediamide lacks the hydroxyl group critical for radical quenching, suggesting divergent biological roles. However, its aromatic substituents (furan, phenyl) could still enable π-π stacking interactions in drug design .- Amide vs. This could improve crystallinity in materials or binding specificity in bioactive molecules .
Data Table: Key Properties of Comparable Compounds
Research Findings and Hypotheses
Electronic Properties :
The furan-3-yl group in the target compound may enhance electron delocalization compared to simpler phenyl derivatives, as suggested by computational studies on similar systems using density-functional theory (DFT) . This could improve charge transport in polymeric applications.Biological Activity :
While hydroxamic acids in show antioxidant efficacy, the target’s diamide structure might favor protease inhibition or protein-binding roles, akin to other diamide-based kinase inhibitors.Synthetic Accessibility : The compound’s synthesis likely employs amide coupling strategies, similar to those used for hydroxamic acids in , though requiring furan-substituted benzylamine intermediates .
Biological Activity
N-{[4-(furan-3-yl)phenyl]methyl}-N'-(2-phenylethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20N2O3
- Molecular Weight : 348.402 g/mol
- CAS Number : Not specified in the sources.
The compound features a furan ring and phenyl groups, which are known to contribute to various biological activities through interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the furan moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing that modifications in the phenyl and furan groups significantly influenced cell viability and apoptosis rates .
- Another investigation focused on the antioxidant capacity of similar compounds, showing a marked reduction in reactive oxygen species (ROS) levels in treated cells .
-
In Vivo Studies :
- Animal models have been used to assess the anti-inflammatory properties of related compounds. Results indicated that treatment reduced swelling and pain in models of acute inflammation .
- A pharmacokinetic study demonstrated favorable absorption and distribution characteristics, supporting further development for therapeutic use .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
